[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate
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Overview
Description
[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate involves multiple steps, including the formation of the pentacyclic core and the introduction of the methoxy and chloroacetate groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The chloroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of esters or other derivatives.
Scientific Research Applications
[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,7R)-16-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
- (3S,7R)-16-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
Uniqueness
[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[107002,903,7013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate stands out due to its unique combination of functional groups and ring systems, which confer specific chemical and biological properties
Properties
CAS No. |
75084-26-3 |
---|---|
Molecular Formula |
C19H15ClO8 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H15ClO8/c1-24-10-5-11-16(8-4-13(26-12(22)6-20)27-19(8)25-11)17-15(10)7-2-3-9(21)14(7)18(23)28-17/h5,8,13,19H,2-4,6H2,1H3/t8-,13+,19-/m0/s1 |
InChI Key |
MUYVERJJNMSQNH-XFEHBMGASA-N |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C[C@@H](O[C@@H]5OC4=C1)OC(=O)CCl |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)OC(=O)CCl |
Origin of Product |
United States |
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